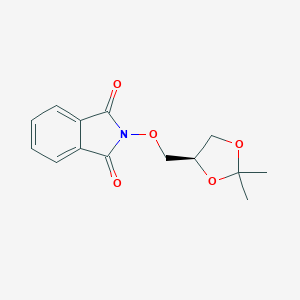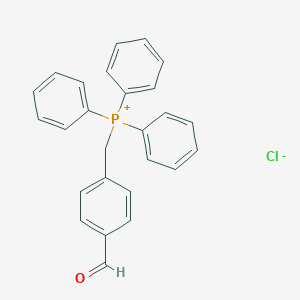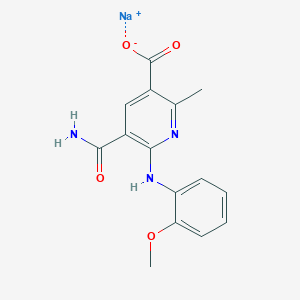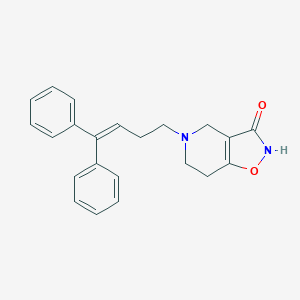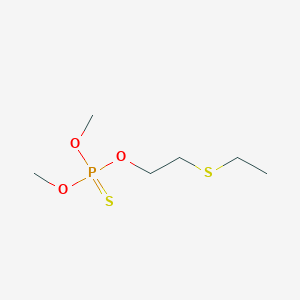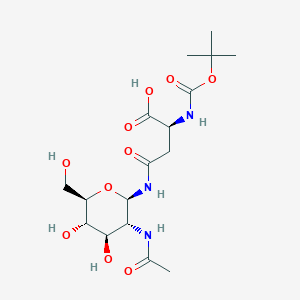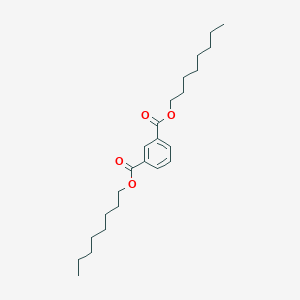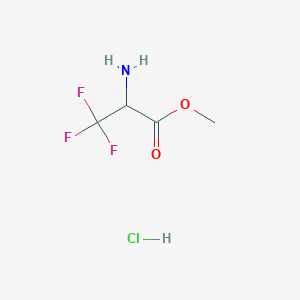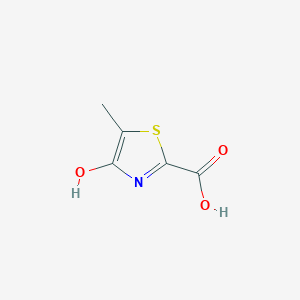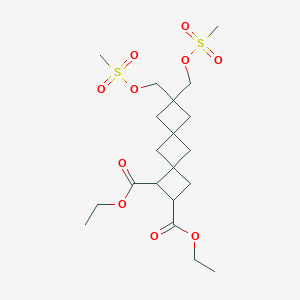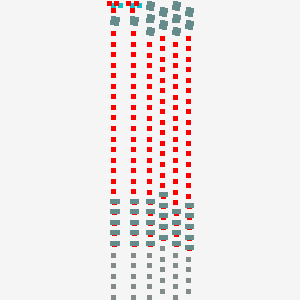
Europium(3+); molybdenum(6+); hectahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(III); molybdenum(VI); heptahydrate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of europium, molybdenum, and water molecules, which form a complex structure with distinct chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of europium(III); molybdenum(VI); heptahydrate is not fully understood, but it is believed to involve the interaction of europium ions with molybdenum(VI) ions and water molecules. This interaction results in the formation of a complex structure that exhibits unique properties, including luminescence and magnetic properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of europium(III); molybdenum(VI); heptahydrate are not well-studied, but it is believed that this compound may have potential applications in the field of medicine. For example, europium ions have been shown to exhibit anti-tumor properties, and molybdenum(VI) ions have been used in the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of europium(III); molybdenum(VI); heptahydrate is its unique properties, which make it a promising material for various scientific applications. However, this compound is also highly reactive and can be difficult to handle in the laboratory. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of europium(III); molybdenum(VI); heptahydrate. One potential direction is the development of new luminescent materials based on this compound, which could have applications in lighting, displays, and sensors. Another potential direction is the study of the anti-tumor properties of europium ions and the development of new anticancer drugs based on molybdenum(VI) ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of europium(III); molybdenum(VI); heptahydrate is a complex process that involves the reaction of europium nitrate and ammonium molybdate in the presence of water molecules. The resulting compound is a crystalline structure that is highly soluble in water and has a pale yellow color.
Applications De Recherche Scientifique
Europium(III); molybdenum(VI); heptahydrate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of luminescence, where europium ions are known to exhibit strong luminescence properties in the presence of molybdenum(VI) ions. This property has been utilized in the development of luminescent materials for various applications, including lighting, displays, and sensors.
Propriétés
Numéro CAS |
130729-68-9 |
|---|---|
Nom du produit |
Europium(3+); molybdenum(6+); hectahydrate |
Formule moléculaire |
Eu4H106Mo29N12O129-176 |
Poids moléculaire |
5729 g/mol |
Nom IUPAC |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
Clé InChI |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonymes |
PM 104 PM-104 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



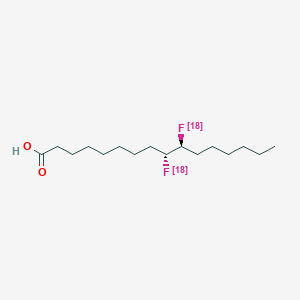
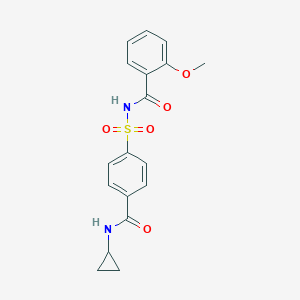
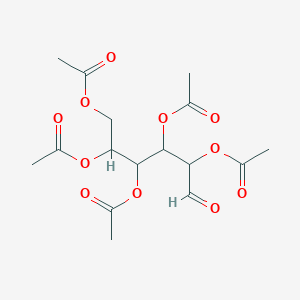
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
